molecular formula C9H8F3NO B7768733 3'-(Trifluoromethyl)acetophenone oxime

3'-(Trifluoromethyl)acetophenone oxime

Cat. No.: B7768733
M. Wt: 203.16 g/mol
InChI Key: QQGVWMIRCZEUBB-AWNIVKPZSA-N
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Description

3’-(Trifluoromethyl)acetophenone oxime is an organic compound with the molecular formula C9H8F3NO. It is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon, and a trifluoromethyl group is attached to the meta position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Trifluoromethyl)acetophenone oxime typically involves the following steps:

Industrial Production Methods: The industrial production of 3’-(Trifluoromethyl)acetophenone oxime follows similar synthetic routes but is optimized for higher yield and purity. The process involves fewer reaction steps and minimizes the formation of unwanted isomers. The key steps include nitration, hydrogenation, diazotization, and oximation using acetaldoxime, followed by purification through distillation .

Chemical Reactions Analysis

Types of Reactions: 3’-(Trifluoromethyl)acetophenone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

3’-(Trifluoromethyl)acetophenone oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-(Trifluoromethyl)acetophenone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. These interactions can modulate enzyme activities and cellular signaling pathways .

Comparison with Similar Compounds

    3’-(Trifluoromethyl)acetophenone: Lacks the oxime group but has similar trifluoromethyl substitution.

    4’-(Trifluoromethyl)acetophenone oxime: The trifluoromethyl group is at the para position instead of the meta position.

    2’-(Trifluoromethyl)acetophenone oxime: The trifluoromethyl group is at the ortho position.

Uniqueness: 3’-(Trifluoromethyl)acetophenone oxime is unique due to the specific positioning of the trifluoromethyl group at the meta position, which influences its chemical reactivity and biological activity. The presence of the oxime group further enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

(NE)-N-[1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGVWMIRCZEUBB-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99705-50-7
Record name Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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